Cas no 1169791-03-0 (N-(6-amino-1H-indol-4-yl)-Carbamic acid ethyl ester)

N-(6-amino-1H-indol-4-yl)-Carbamic acid ethyl ester structure
1169791-03-0 structure
Product name:N-(6-amino-1H-indol-4-yl)-Carbamic acid ethyl ester
CAS No:1169791-03-0
MF:C11H13N3O2
MW:219.23982
CID:1100380
PubChem ID:59615254

N-(6-amino-1H-indol-4-yl)-Carbamic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • N-(6-amino-1H-indol-4-yl)-Carbamic acid ethyl ester
    • SCHEMBL2916761
    • 1169791-03-0
    • DB-172768
    • N-(6-amino-1H-indol-4-yl)carbamic acid ethyl ester
    • Inchi: InChI=1S/C11H13N3O2/c1-2-16-11(15)14-10-6-7(12)5-9-8(10)3-4-13-9/h3-6,13H,2,12H2,1H3,(H,14,15)
    • InChI Key: KGSHUSJMPBFWKE-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=CC(=CC2=C1C=CN2)N

Computed Properties

  • Exact Mass: 219.100776666g/mol
  • Monoisotopic Mass: 219.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.1Ų
  • XLogP3: 1.3

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